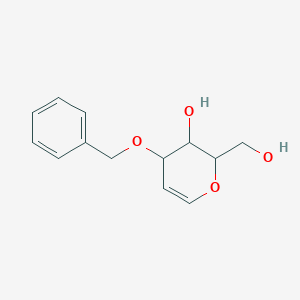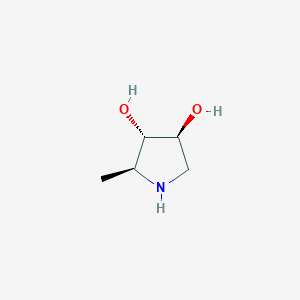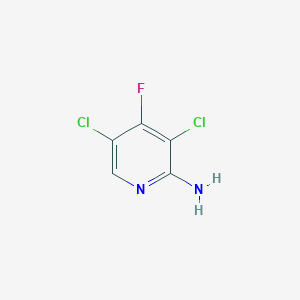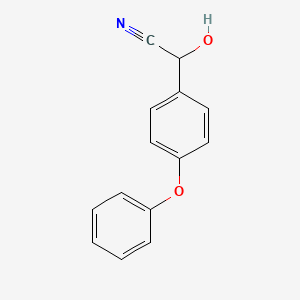
Pyridine-2,3-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine-2,3-diamine dihydrochloride is a chemical compound with the molecular formula C5H7N3·2HCl. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its two amino groups attached to the second and third positions of the pyridine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Pyridine-2,3-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reduction of 2,3-dinitropyridine using hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting 2,3-diaminopyridine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reduction reactions using efficient catalytic systems. The process typically includes steps such as purification and crystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Pyridine-2,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.
Reduction: Catalysts like palladium on carbon or Raney nickel are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
Pyridine-2,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: this compound is used in the development of drugs targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of pyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The amino groups in the molecule allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
類似化合物との比較
Pyridine-2,3-diamine dihydrochloride can be compared with other similar compounds, such as:
2,3-Diaminopyridine: This compound lacks the dihydrochloride salt form but shares similar reactivity and applications.
2,4-Diaminopyridine: This isomer has amino groups at different positions, leading to different chemical properties and applications.
Pyridine-2,6-diamine: Another isomer with distinct reactivity due to the position of the amino groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction capabilities. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
71477-20-8 |
|---|---|
分子式 |
C5H9Cl2N3 |
分子量 |
182.05 g/mol |
IUPAC名 |
pyridine-2,3-diamine;dihydrochloride |
InChI |
InChI=1S/C5H7N3.2ClH/c6-4-2-1-3-8-5(4)7;;/h1-3H,6H2,(H2,7,8);2*1H |
InChIキー |
MEKKCDZXQANIPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12091971.png)


![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)







